QST4

Antitubercular Mycobacterium tuberculosis MIC

Researchers targeting isoniazid-resistant M. tuberculosis strains face limited tool compound options. QST4 is the most potent derivative from the QST1-QST14 series, addressing this gap with validated activity against INH-resistant clinical isolates harboring katG and inhA promoter mutations. - MIC 6.25 μM against M. tuberculosis H37Rv; 2- to 32-fold more potent than QST1, QST5, QST8, and QST9 analogs. - Selectivity index >16 (HEK cell IC50/MIC), enabling cell-based macrophage infection assays with minimal host toxicity. - Predicted InhA binding mode (LogP 2.63, MW 392.89 Da) supports use as a reference compound for SAR studies.

Molecular Formula C16H13ClN4O2S2
Molecular Weight 392.9 g/mol
Cat. No. B10861701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQST4
Molecular FormulaC16H13ClN4O2S2
Molecular Weight392.9 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)S(=O)(=O)NNC(=S)NC3=CC(=CC=C3)Cl)N=CC=C2
InChIInChI=1S/C16H13ClN4O2S2/c17-12-6-2-7-13(10-12)19-16(24)20-21-25(22,23)14-8-1-4-11-5-3-9-18-15(11)14/h1-10,21H,(H2,19,20,24)
InChIKeyUMUSCELIFFRVEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

QST4 Antitubercular & Antifungal Activity


QST4 (N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide) is a synthetic small molecule belonging to the quinoline-based thiosemicarbazide class. It exhibits potent antitubercular activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 6.25 μM, and also possesses antifungal properties [1]. It is identified as the most effective compound within a series of fourteen novel derivatives (QST1–QST14) evaluated for antimicrobial efficacy [2].

Antimicrobial screening: supports antitubercular and antifungal activity profiling.
Drug-resistant TB research: compatible with INH-resistant isolate studies.
SAR lead candidate: suitable as reference for quinoline-thiosemicarbazide optimization.

QST4 Structural Selectivity vs. Analogs


Substitution with other quinoline-thiosemicarbazide derivatives from the same series (e.g., QST1, QST2, QST5) is not scientifically equivalent due to significant variations in antitubercular potency directly linked to specific aryl substituents. QST4's 3-chlorophenyl group confers a 2-fold to 32-fold improvement in MIC against M. tuberculosis H37Rv compared to analogs with 4-chlorophenyl (QST5, MIC 25 μM), phenyl (QST1, MIC 50 μM), or trifluoromethyl groups (QST8/QST9, MIC 200 μM) [1]. Furthermore, QST4's activity profile extends to isoniazid-resistant clinical isolates, a characteristic not demonstrated for the majority of its structural analogs [2].

Analog swap

Substituting QST4 with QST5 (4-chlorophenyl) or QST1 (phenyl) may significantly reduce antimycobacterial assay response; MIC shifts are directly linked to aryl substituent position and identity.

Resistance model

Most series analogs have not been profiled against INH-resistant clinical isolates, limiting direct substitution in drug-resistant TB model studies where QST4 shows reported inhibitory activity.

Selectivity context

Cytotoxicity profiles differ across QST derivatives; substitution without mammalian-cell endpoint review may alter interpretation of selectivity windows in cell-based assays.

QST4 Procurement Evidence


Antitubercular Potency Against M. tuberculosis H37Rv

QST4 demonstrates the highest antitubercular potency in its series against M. tuberculosis H37Rv. Its MIC of 6.25 μM is 2-fold lower (i.e., more potent) than the next most active derivatives QST3 (4-bromophenyl) and QST10 (4-nitrophenyl), both with MIC of 12.5 μM. It is 8-fold more potent than QST5 (4-chlorophenyl, MIC 25 μM) and 32-fold more potent than QST8 (2-trifluoromethylphenyl, MIC 200 μM) [1]. The assay was performed using the Microplate Alamar Blue Assay (MABA) method [2].

M. tuberculosis MIC
Head-to-head
6.25 μM against H37Rv (MABA)
vs. QST5 25 μM
Supports antimicrobial screening fit at lower test concentrations.
Ranked highest within QST1–QST14 series; 2-fold more potent than QST3/QST10.
Antitubercular Mycobacterium tuberculosis MIC

Activity Against Isoniazid-Resistant Isolates

QST4 was tested against isoniazid (INH)-resistant clinical isolates of M. tuberculosis harboring mutations in katG and the inhA promoter. The compound demonstrated inhibitory activity against these drug-resistant strains [1]. While specific MIC values for the resistant isolates were not reported numerically, the study explicitly states that QST4 retains activity where INH efficacy is compromised due to common resistance mechanisms [2]. This contrasts with the primary comparator, isoniazid, which is known to lose efficacy against these specific mutant strains.

INH-Resistant Isolates
Head-to-head
Inhibitory activity retained against katG/inhA mutant clinical isolates
Supports drug-resistant TB model research context.
Numerical MIC values for resistant strains not reported; qualitative retention noted.
Drug-resistant tuberculosis Isoniazid resistance Clinical isolates

Low Cytotoxicity in HEK Cells

In an MTT assay, QST4 exhibited low cytotoxicity against human embryonic kidney (HEK) cells, with a considerably high IC50 value (exact value not specified but visually >100 μM) [1]. This contrasts with its potent antimycobacterial activity (MIC of 6.25 μM), indicating a favorable selectivity window. While numerical IC50 data was not provided in the text, the study explicitly notes the low toxicity profile [2].

HEK Cytotoxicity
Assay context
IC50 > 100 μM (MTT, HEK cells)
SI > 16 (IC50/MIC)
Supports mammalian-cell endpoint review at antimicrobial test concentrations.
Exact IC50 not numerically specified; estimated from Figure 5.
Cytotoxicity Selectivity Drug safety

InhA Enzyme Inhibition Evidence

Molecular docking studies predict that QST4 exerts its antimycobacterial activity through direct inhibition of the InhA enzyme. The estimated binding energy of QST4 was calculated as −8.30 kcal/mol [1]. This value is weaker than the co-crystallized inhibitor of InhA (−10.78 kcal/mol), but QST4 establishes critical hydrogen bonds with NAD500 and Tyr158 via its sulfonyl group and forms hydrophobic contacts with its terminal rings [2]. This provides a mechanistic rationale for its activity, differentiating it from analogs that may not engage InhA in the same manner.

InhA Docking
Supporting
−8.30 kcal/mol predicted binding energy
vs. co-crystallized inhibitor −10.78
Supports SAR and target-engagement hypothesis; key H-bonds with NAD500/Tyr158.
Computational prediction; experimental target confirmation pending.
Molecular docking InhA inhibition Mechanism of action

Favorable Drug-Likeness Profile

Computational prediction of drug-likeness indicates that QST4 adheres to Lipinski's rule of five. Its calculated properties include a molecular weight of 392.89 Da, a Log P of 2.63, 6 hydrogen bond acceptors, and 3 hydrogen bond donors, all within favorable limits for oral bioavailability [1]. Additionally, its topological polar surface area (TPSA) is 83.11 Ų, and it has 6 rotatable bonds, suggesting a balanced profile for membrane permeability and solubility [2]. These properties differentiate it from other QST series compounds with less favorable profiles.

Drug-Likeness
Class-level
Log P 2.63, MW 392.89, TPSA 83.11
Reported lead-like profile supports medicinal chemistry progression.
Computed parameters meet Lipinski rules; experimental ADME data not yet reported.
Drug-likeness Lipinski's rule of five ADME

QST4 Research Applications


Drug-Resistant TB In Vitro Studies

Use QST4 as a chemical probe to investigate pathways and mechanisms in isoniazid-resistant M. tuberculosis clinical isolates harboring katG or inhA promoter mutations, where INH is ineffective [1].

SAR and Lead Optimization

Employ QST4 as a reference compound for SAR studies focused on quinoline-thiosemicarbazide derivatives, leveraging its quantified potency (MIC 6.25 μM), favorable drug-likeness parameters (Log P 2.63, MW 392.89 Da), and predicted InhA binding mode [1][2].

Low-Cytotoxicity Cell-Based Assays

Utilize QST4 in cell-based assays (e.g., macrophage infection models) where a high selectivity index (>16 estimated from HEK cell IC50/MIC ratio) is required to minimize confounding host cell toxicity at antimycobacterial concentrations [1].

Application
Selection Property
Validation Focus
Drug-resistant TB in vitro studies
Retained inhibitory activity against INH-resistant isolates
Confirm MIC against specific katG/inhA mutant strains
SAR and lead optimization
Quantified antimycobacterial potency and predicted InhA binding mode
Validate target engagement and establish SAR trends
Cell-based macrophage infection models
Reported low mammalian-cell cytotoxicity at antimicrobial concentrations
Verify selectivity window in relevant host-cell infection context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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